N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
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Overview
Description
“N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction is carried out in the presence of triethylamine .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Studies on thienopyrimidine derivatives, including those related to triazolo[4,3-b]pyridazine, have demonstrated significant antimicrobial activity. For instance, the synthesis of new thienopyrimidine derivatives has been explored for their pronounced antimicrobial properties. This suggests a potential application of N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide in the development of antimicrobial agents, considering its structural similarity to these compounds (Bhuiyan et al., 2006).
Structural Analysis and Chemical Properties
The structural analysis and chemical properties of pyridazine analogs, including triazolopyridazine derivatives, are of significant interest. For example, detailed structural analysis through spectroscopic techniques and density functional theory calculations of similar compounds provides insights into their chemical behavior and potential reactivity. Such studies are crucial for understanding the molecular basis of the pharmacological or biological activities of these compounds, offering a foundation for their application in designing new therapeutic agents (Sallam et al., 2021).
Antiproliferative and Insecticidal Activities
The synthesis of heterocycles incorporating a thiadiazole moiety or triazolopyridazine derivatives has been investigated for their insecticidal and antiproliferative activities. These studies provide a basis for exploring the use of this compound in related fields, such as the development of new insecticides or cancer therapeutics (Fadda et al., 2017).
Mechanism of Action
Target of Action
The compound, also known as N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide, is a heterocyclic compound . Triazole compounds, which are part of this compound’s structure, are known to bind in the biological system with a variety of enzymes and receptors . .
Mode of Action
Triazole compounds are known for their versatile biological activities . They can interact with various enzymes and receptors in the biological system , which could lead to a range of effects depending on the specific targets they interact with.
Biochemical Pathways
Given the broad biological activities of triazole compounds , it is plausible that this compound could affect multiple pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related compounds
Result of Action
Given the broad biological activities of triazole compounds , it is plausible that this compound could have a range of effects at the molecular and cellular level.
properties
IUPAC Name |
N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-16-7-9-18(10-8-16)22(28)23-14-13-20-25-24-19-11-12-21(26-27(19)20)29-15-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLYGXBWPQHTDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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